molecular formula C12H26O3P- B14292303 Butyl octan-2-ylphosphonate CAS No. 116116-20-2

Butyl octan-2-ylphosphonate

Cat. No.: B14292303
CAS No.: 116116-20-2
M. Wt: 249.31 g/mol
InChI Key: KVEJKOVVWWARAW-UHFFFAOYSA-M
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Description

Butyl octan-2-ylphosphonate is an organophosphorus compound characterized by a phosphonate group (PO(OR)₂) with butyl and octan-2-yl ester substituents. Phosphonates generally serve as flame retardants, plasticizers, or intermediates in organic synthesis due to their stability and reactivity .

Properties

CAS No.

116116-20-2

Molecular Formula

C12H26O3P-

Molecular Weight

249.31 g/mol

IUPAC Name

butoxy(octan-2-yl)phosphinate

InChI

InChI=1S/C12H27O3P/c1-4-6-8-9-10-12(3)16(13,14)15-11-7-5-2/h12H,4-11H2,1-3H3,(H,13,14)/p-1

InChI Key

KVEJKOVVWWARAW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)P(=O)([O-])OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl octan-2-ylphosphonate typically involves the reaction of butyl phosphonic acid with octan-2-ol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphonic acid and the alcohol. Common reagents used in this synthesis include hydrochloric acid (HCl) or bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyl octan-2-ylphosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different phosphonate esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various phosphonate esters depending on the nucleophile used.

Scientific Research Applications

Butyl octan-2-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl octan-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Chemical Structure and Molecular Properties

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents
Butyl octan-2-ylphosphonate* - C₁₂H₂₅O₃P ~248.3 Butyl, octan-2-yl
Butyl methyl methylphosphonate 683-32-9 C₆H₁₅O₃P 166.15 Butyl, methyl, methyl
Butyl methylphosphinate 6172-80-1 C₅H₁₃O₂P 136.13 Butyl, methyl
Butyl diisopropylphosphoramidocyanidoate - C₁₁H₂₃N₂O₂P 258.29 Butyl, diisopropyl, cyanoamide

Key Structural Differences :

  • This compound features a branched octan-2-yl group, increasing steric hindrance and hydrophobicity compared to simpler methyl-substituted analogs like Butyl methyl methylphosphonate .
  • Butyl methylphosphinate (a phosphinate ester) has a P=O bond with only one ester group, reducing polarity compared to phosphonates .

Physical and Chemical Properties

Property This compound* Butyl methyl methylphosphonate Butyl Acrylate Butyl Carbitol Acetate
Boiling Point (°C) ~250–300 (estimated) Not reported 126 246.7
Density (g/cm³) ~0.95–1.05 (estimated) Not reported 0.8825 @ 20°C 0.979 @ 20°C
Water Solubility Low Not reported 1.4 g/L (20°C) 6.5 g/100g (25°C)
Log Pow (Octanol-Water) ~4–5 (estimated) Not reported 2.38 ~1.5–2.0

*Estimates based on structural analogs.

Key Observations :

  • Phosphonates like Butyl methyl methylphosphonate are less volatile than acrylates (e.g., Butyl Acrylate ) due to stronger intermolecular interactions (e.g., dipole-dipole forces) .

Toxicity and Environmental Impact

Compound Acute Oral LD₅₀ (Rat) Skin Irritation Regulatory Status Biodegradability
This compound* Not reported Not reported Not classified Likely low (high Log Pow)
Butyl methyl methylphosphonate Not reported Not reported Schedule 2B10 Not reported
Butyl Acrylate >2,000 mg/kg Irritating Multiple regulations Readily biodegradable
Butyl isopropylphosphonofluoridate Not reported Not reported Schedule 1A01 Not reported

Key Findings :

  • Butyl Acrylate exhibits moderate toxicity (skin/eye irritation) but is readily biodegradable, reducing environmental persistence .
  • Phosphonates with complex substituents (e.g., cyanoamide groups) may pose higher regulatory risks .

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